molecular formula C23H16FN3O4S B10893183 3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

3-[(E)-{2-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B10893183
M. Wt: 449.5 g/mol
InChI Key: BSTOBUXLHRFWJH-DHRITJCHSA-N
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Description

3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole moiety, a hydrazone linkage, and a fluorobenzoate group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The benzoxazole is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl-substituted benzoxazole is acetylated using acetic anhydride or acetyl chloride.

    Hydrazone Formation: The acetylated product is then reacted with hydrazine to form the hydrazone linkage.

    Coupling with Fluorobenzoate: Finally, the hydrazone compound is coupled with 3-fluorobenzoic acid or its derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Analytical Chemistry: Employed in analytical techniques for detecting and quantifying other substances.

Mechanism of Action

The mechanism of action of 3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazone linkage may facilitate binding to specific proteins, altering their function. The fluorobenzoate group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Hydrazone Compounds: Molecules containing hydrazone linkages.

    Fluorobenzoates: Compounds with fluorobenzoate groups.

Uniqueness

3-({(E)-2-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]HYDRAZONO}METHYL)PHENYL 3-FLUOROBENZOATE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzoxazole moiety, hydrazone linkage, and fluorobenzoate group in a single molecule makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C23H16FN3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

[3-[(E)-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C23H16FN3O4S/c24-17-7-4-6-16(12-17)22(29)30-18-8-3-5-15(11-18)13-25-27-21(28)14-32-23-26-19-9-1-2-10-20(19)31-23/h1-13H,14H2,(H,27,28)/b25-13+

InChI Key

BSTOBUXLHRFWJH-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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